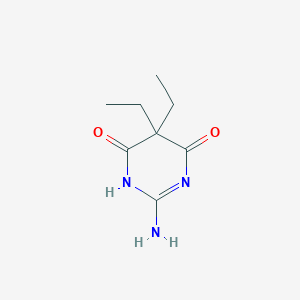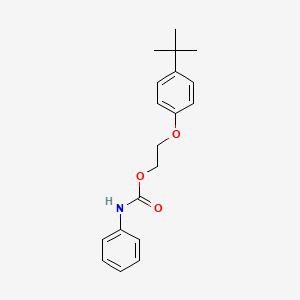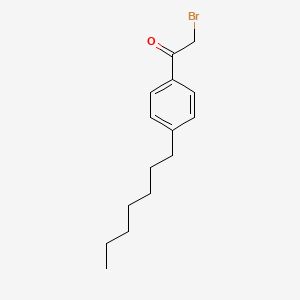![molecular formula C13H14ClF3N2O2 B1659342 1-[5-Chloro-2-nitro-4-(trifluoromethyl)phenyl]azepane CAS No. 646456-34-0](/img/structure/B1659342.png)
1-[5-Chloro-2-nitro-4-(trifluoromethyl)phenyl]azepane
Overview
Description
1-[5-Chloro-2-nitro-4-(trifluoromethyl)phenyl]azepane is a chemical compound with the molecular formula C13H14ClF3N2O2 It is characterized by the presence of a chloro, nitro, and trifluoromethyl group attached to a phenyl ring, which is further connected to an azepane ring
Preparation Methods
The synthesis of 1-[5-Chloro-2-nitro-4-(trifluoromethyl)phenyl]azepane typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Halogenation: The addition of a chloro group to the phenyl ring.
Trifluoromethylation: The incorporation of a trifluoromethyl group.
Formation of Azepane Ring: Cyclization to form the azepane ring.
Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
1-[5-Chloro-2-nitro-4-(trifluoromethyl)phenyl]azepane undergoes various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, potentially affecting the azepane ring or the phenyl substituents.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[5-Chloro-2-nitro-4-(trifluoromethyl)phenyl]azepane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[5-Chloro-2-nitro-4-(trifluoromethyl)phenyl]azepane involves its interaction with molecular targets, which may include enzymes, receptors, or other proteins. The nitro group can participate in redox reactions, while the chloro and trifluoromethyl groups can influence the compound’s binding affinity and specificity. The azepane ring may contribute to the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
1-[5-Chloro-2-nitro-4-(trifluoromethyl)phenyl]azepane can be compared with other similar compounds, such as:
1-[5-Chloro-2-nitrophenyl]azepane: Lacks the trifluoromethyl group, which may affect its chemical reactivity and biological activity.
1-[5-Chloro-4-(trifluoromethyl)phenyl]azepane: Lacks the nitro group, potentially altering its redox properties and mechanism of action.
1-[2-Nitro-4-(trifluoromethyl)phenyl]azepane: The position of the chloro group is different, which can influence the compound’s overall properties.
The uniqueness of this compound lies in its specific combination of functional groups and their positions on the phenyl ring, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
1-[5-chloro-2-nitro-4-(trifluoromethyl)phenyl]azepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClF3N2O2/c14-10-8-11(18-5-3-1-2-4-6-18)12(19(20)21)7-9(10)13(15,16)17/h7-8H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJEAGBNLQNOMQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=C(C=C(C(=C2)Cl)C(F)(F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClF3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30381455 | |
| Record name | 1-[5-chloro-2-nitro-4-(trifluoromethyl)phenyl]azepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30381455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
646456-34-0 | |
| Record name | 1-[5-chloro-2-nitro-4-(trifluoromethyl)phenyl]azepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30381455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-[(2-iodobenzoyl)carbamothioylamino]benzoate](/img/structure/B1659259.png)
![3-[2-[[3-[(3-Ethyl-1,3-benzothiazol-2-ylidene)methyl]-5,5-dimethylcyclohex-2-en-1-ylidene]methyl]-1,3-benzothiazol-3-ium-3-yl]propane-1-sulfonate](/img/structure/B1659261.png)


![5H-Indeno[1,2-b]pyridin-5-one, 7-methyl-](/img/structure/B1659265.png)
![1-[(Ethanesulfonyl)oxy]pyrrolidine-2,5-dione](/img/structure/B1659266.png)

![6-[(Naphthalen-2-yl)sulfanyl]pyridine-3-sulfonamide](/img/structure/B1659272.png)
![1-Ethoxy-3-[2-(4-propan-2-ylphenoxy)ethoxy]benzene](/img/structure/B1659273.png)
![1-Methoxy-3-[4-[3-(trifluoromethyl)phenoxy]butoxy]benzene](/img/structure/B1659274.png)
![(5Z)-5-[(3-chloro-4-ethoxy-5-methoxyphenyl)methylidene]-1-(2-fluorophenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B1659275.png)
![1-Butan-2-yl-4-[2-[2-(4-methoxyphenoxy)ethoxy]ethoxy]benzene](/img/structure/B1659276.png)
![1-[2-[2-(3-Methoxyphenoxy)ethoxy]ethoxy]-2-nitrobenzene](/img/structure/B1659279.png)
![N-[4-(4-benzoyl-1-piperazinyl)phenyl]-3-(2-furyl)acrylamide](/img/structure/B1659280.png)
